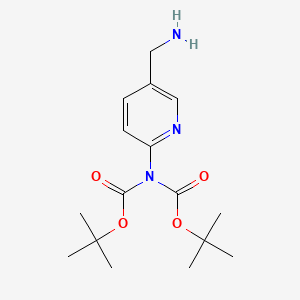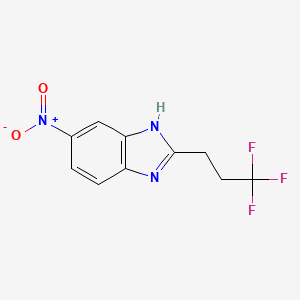
11-O-Propionyl Halobetasol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-O-Propionyl Halobetasol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is a modified form of Halobetasol, which is widely used in dermatology for treating various skin conditions such as psoriasis and eczema. The addition of the propionyl group at the 11th position enhances its pharmacokinetic properties, making it more effective in certain applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-O-Propionyl Halobetasol typically involves the esterification of Halobetasol with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine. The general reaction scheme is as follows:
Starting Material: Halobetasol
Reagent: Propionic anhydride
Catalyst: Pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
The reaction proceeds with the formation of the ester bond at the 11th position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of Halobetasol and propionic anhydride are handled in specialized reactors.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Maintains optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
11-O-Propionyl Halobetasol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学研究应用
11-O-Propionyl Halobetasol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
作用机制
The mechanism of action of 11-O-Propionyl Halobetasol involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include:
NF-κB: Inhibition of this transcription factor reduces the expression of pro-inflammatory cytokines.
AP-1: Suppression of this protein complex decreases the production of inflammatory mediators.
相似化合物的比较
Similar Compounds
Halobetasol: The parent compound, used for similar dermatological applications.
Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone Dipropionate: Used in the treatment of various inflammatory skin conditions.
Uniqueness
11-O-Propionyl Halobetasol is unique due to the presence of the propionyl group at the 11th position, which enhances its pharmacokinetic profile. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, Halobetasol.
属性
分子式 |
C25H31ClF2O5 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC 名称 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,20+,22+,23+,24+,25+/m1/s1 |
InChI 键 |
GFVRBARAKYZKQQ-KXKNEOGCSA-N |
手性 SMILES |
CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C |
规范 SMILES |
CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



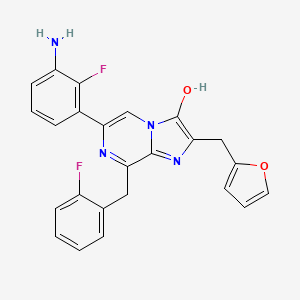


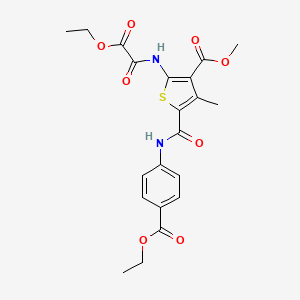
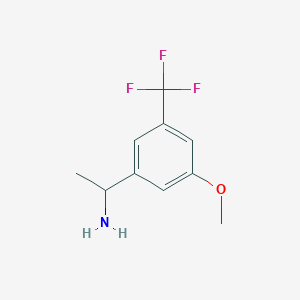
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

